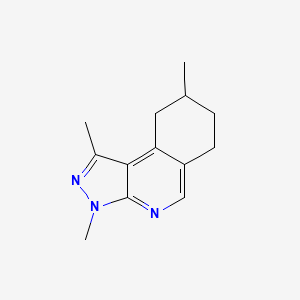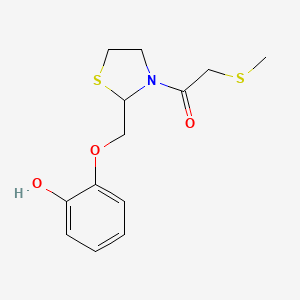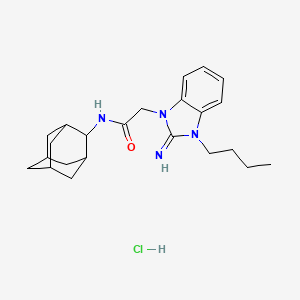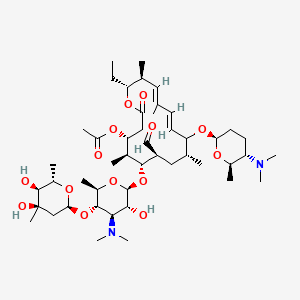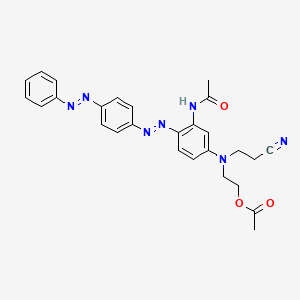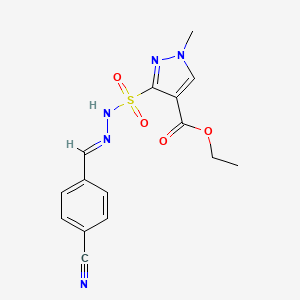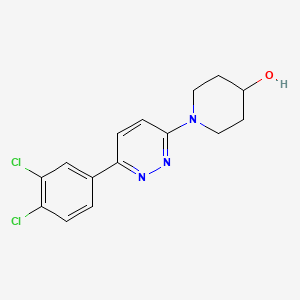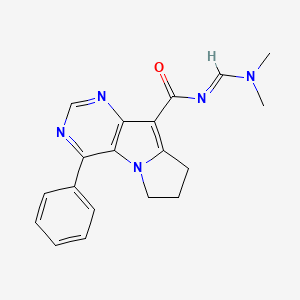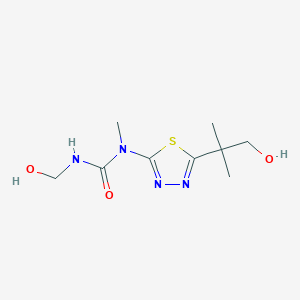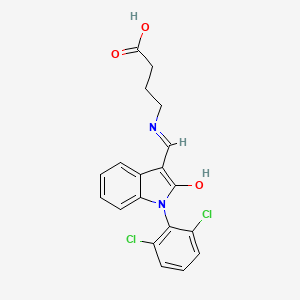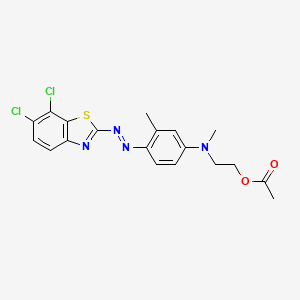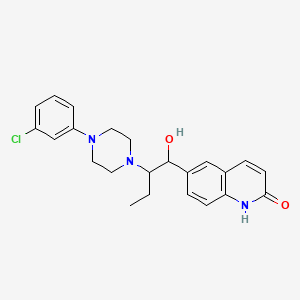
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the quinoline moiety, along with the piperazine ring, makes it a versatile molecule with various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.
Quinoline Formation: The next step involves the formation of the quinoline moiety through a cyclization reaction. This can be achieved by reacting the piperazine derivative with a suitable aldehyde under acidic conditions.
Final Coupling: The final step involves coupling the quinoline derivative with a butyl chain containing a hydroxy group. This can be done using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Sodium borohydride, ethanol, reflux.
Substitution: Sodium hydroxide, ethanol, reflux.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of tetrahydroquinoline derivative.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antipsychotic and antidepressant agent due to its interaction with serotonin and dopamine receptors.
Biology: It is used in research related to neurotransmitter modulation and receptor binding studies.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril involves its interaction with various neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and thereby influencing mood and behavior. The piperazine ring plays a crucial role in binding to these receptors, while the quinoline moiety enhances its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety but differ in their biological activities and applications.
Piperazine Derivatives: Compounds such as buspirone and trazodone contain the piperazine ring and are used as anxiolytics and antidepressants.
Uniqueness
6-(1-Hydroxy-2-(4-(3-chlorophenyl)-1-piperazinyl)butyl)carbostyril is unique due to its combined quinoline and piperazine structure, which imparts a distinct pharmacological profile. This combination allows it to interact with multiple neurotransmitter receptors, making it a versatile compound for research in neuropharmacology.
Propriétés
Numéro CAS |
80834-81-7 |
|---|---|
Formule moléculaire |
C23H26ClN3O2 |
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
6-[2-[4-(3-chlorophenyl)piperazin-1-yl]-1-hydroxybutyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H26ClN3O2/c1-2-21(23(29)17-6-8-20-16(14-17)7-9-22(28)25-20)27-12-10-26(11-13-27)19-5-3-4-18(24)15-19/h3-9,14-15,21,23,29H,2,10-13H2,1H3,(H,25,28) |
Clé InChI |
ICWSMYGKPDHCFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C1=CC2=C(C=C1)NC(=O)C=C2)O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


